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Compound of Interest |

tert-Butyl 4-(2-
Compound Name: Chloroethyl)piperazine-1-

carboxylate

Cat. No.: B153290

*Abstract

This application note provides a detailed guide to the essential analytical methods for the
structural elucidation and purity assessment of tert-Butyl 4-(2-chloroethyl)piperazine-1-
carboxylate. This compound is a crucial building block in medicinal chemistry, particularly for
synthesizing molecules with a piperazine core, a scaffold present in numerous
pharmaceuticals.[1] Given its role as a synthetic precursor, rigorous characterization is
imperative to ensure the identity, purity, and quality of the material, which directly impacts the
outcomes of subsequent synthetic steps and the integrity of final drug candidates. We present
optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry
(MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-
IR) Spectroscopy. The methodologies are designed to be robust and provide a comprehensive
analytical package for researchers and quality control professionals in the pharmaceutical and
chemical industries.

Compound Profile and Structure

A foundational step in any analysis is understanding the basic properties of the target molecule.
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Property Value Source(s)

tert-butyl 4-(2-

IUPAC Name chloroethyl)piperazine-1- [2]
carboxylate

CAS Number 208167-83-3 [2]

Molecular Formula C11H21CIN202 [2][3]

Molecular Weight 248.75 g/mol Calculated
White to light brown crystalline

Appearance [2]
powder

Melting Point 62 - 68 °C [2]

Below is the chemical structure of the compound, which informs the entire analytical strategy.

Caption: Chemical structure of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate.

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for unambiguous
structure determination of organic molecules. For this compound, *H and *3C NMR will confirm
the connectivity of the carbon-hydrogen framework, while the chemical shifts and coupling
patterns will verify the presence and relative positions of the tert-butyl protecting group, the
piperazine ring, and the 2-chloroethyl side chain.

Protocol 2.1: *H and **C NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in
approximately 0.7 mL of deuterated chloroform (CDClIs). Rationale: CDCls is an excellent
solvent for this moderately polar compound and provides a clean spectral window.

o Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 0.00 ppm).

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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* 'H NMR Acquisition Parameters:
o Pulse Program: Standard single pulse (zg30).
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16.
o Relaxation Delay (d1): 2 seconds.
e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled pulse program (zgpg30).
o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation Delay (d1): 2 seconds.

o Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the
H NMR signals and pick peaks for both spectra.

Trustworthiness: Expected Spectral Data

The obtained spectra must match the following predicted patterns to confirm the structure.

Table 2.1: Predicted *H NMR Data (in CDCIs)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Triplet due to
coupling with
adjacent CHz;
~3.65 t,J=6.5Hz 2H -CHz-Cl deshielded by
the
electronegative

chlorine atom.

Broad triplet-like
signal for the four
protons on
~3.45 t,J=5.0Hz 4H -N(Boc)-CHaz- carbons adjacent
to the Boc-
protected

nitrogen.

Triplet due to
~2.75 t,J=6.5Hz 2H -N-CH2-CH2ClI coupling with the
-CH2ClI group.

Broad triplet-like
signal for the four
-N-CH:- protons on
~2.50 t,J=5.0Hz 4H ] ) ]
(piperazine) carbons adjacent
to the substituted

nitrogen.

A characteristic
sharp singlet for
the nine

1.46 S 9H -C(CHs)s )
equivalent
protons of the

tert-butyl group.

Table 2.2: Predicted *3C NMR Data (in CDCIs)
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Chemical Shift (6, ppm) Assignment Rationale

Carbonyl carbon in the Boc
~154.7 C=0 (carbamate) ) )

group, highly deshielded.

Quaternary carbon of the tert-
~79.5 -C(CHs)s

butyl group.

Carbon adjacent to nitrogen
~57.5 -N-CH2-CH2CI _

and the chloroethyl chain.

Carbons on the piperazine ring
~53.0 -N-CH:z- (piperazine) adjacent to the substituted

nitrogen.

Carbons on the piperazine ring
~44.0 -N(Boc)-CHa- adjacent to the Boc-protected

nitrogen.

Carbon directly bonded to
~41.5 -CH2-Cl ] ] ]

chlorine, shifted downfield.

Methyl carbons of the tert-butyl
~28.4 -C(CHs)s

group.

Molecular Weight Verification by Mass Spectrometry

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of
the compound. For this molecule, Electrospray lonization (ESI) is the preferred method due to
its soft ionization nature, which typically yields the intact protonated molecular ion. A key
diagnostic feature will be the isotopic pattern of chlorine, which exists as two major isotopes,
35Cl and 3’Cl, in an approximate 3:1 natural abundance.

Protocol 3.1: LC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or
acetonitrile.

e LC System (for sample introduction):
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o Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid injection.

o Mobile Phase: 80:20 Acetonitrile:Water with 0.1% formic acid. Rationale: Formic acid aids
in the protonation of the molecule for positive ion mode detection.

o Flow Rate: 0.3 mL/min.
o Injection Volume: 5 pL.

e MS Detector (ESI-TOF or ESI-Quadrupole):
o lonization Mode: Positive ESI (+).
o Mass Range: Scan from m/z 100 to 500.
o Capillary Voltage: 3.5 - 4.0 kV.

o Source Temperature: 120 °C.

Trustworthiness: Expected Mass Spectrum

e Primary lon: The protonated molecular ion [M+H]* is expected at m/z 249.13.

 |sotopic Pattern: A second peak, [M+2+H]*, corresponding to the 3’Cl isotope, must be
present at m/z 251.13 with an intensity of approximately one-third of the m/z 249.13 peak.
This 3:1 isotopic signature is definitive proof of the presence of a single chlorine atom.

e Other Adducts: It is common to also observe a sodium adduct [M+Na]* at m/z 271.11.

Purity Determination by Chromatography

Expertise & Experience: Chromatographic techniques are the industry standard for assessing
the purity of chemical compounds. Both HPLC and GC are viable methods. HPLC is generally
preferred for its versatility with non-volatile compounds, while GC can be effective if the
compound is thermally stable and sufficiently volatile, as indicated by supplier data sheets.[2]
Using an orthogonal method (e.g., confirming HPLC purity with GC, or vice-versa) provides a
higher level of confidence.
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Protocol 4.1: Reverse-Phase HPLC (RP-HPLC)

e Instrumentation: A standard HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 um particle size.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Gradient Program:

o Start at 10% B, hold for 1 min.

o Linear ramp to 95% B over 10 min.

o Hold at 95% B for 2 min.

o Return to 10% B over 1 min and re-equilibrate for 3 min.
Flow Rate: 1.0 mL/min.

Detection: UV at 205 nm. Rationale: The compound lacks a strong chromophore, so
detection at a low wavelength is necessary to see the carbamate and amine functionalities.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to
the total area of all peaks.

Table 4.1: Typical HPLC Results

Parameter Value
Retention Time ~ 6.5 - 7.5 min (highly method-dependent)
Purity Specification > 97.0% (Area %)

Functional Group Identification by FT-IR
Spectroscopy
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Expertise & Experience: FT-IR spectroscopy is a rapid and simple method to confirm the
presence of key functional groups, providing a molecular “fingerprint." For this molecule, we
expect to see characteristic absorptions for the carbamate C=0, aliphatic C-H bonds, and C-N
bonds.[4]

Protocol 5.1: ATR-FTIR Analysis

o Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

¢ Acquisition: Collect the spectrum from 4000 to 400 cm~1.

o Background: Perform a background scan of the clean ATR crystal before analyzing the
sample.

o Data Analysis: Identify the characteristic absorption bands.

Table 5.1: Key FT-IR Vibrational Bands

Wavenumber (cm~—?) Vibration Type Functional Group

Aliphatic (tert-butyl, ethyl,

2975 - 2850 C-H stretch
piperazine)
~ 1690 C=0 stretch Carbamate (Boc group)
1470 - 1420 C-H bend CHz scissoring
1240 - 1160 C-N stretch, C-O stretch Carbamate and amine groups
~ 750 C-Cl stretch Alkyl chloride

Integrated Analytical Workflow

A robust characterization relies on the integration of orthogonal techniques. Each method
provides a piece of the puzzle, and together they create a self-validating system for confirming
the identity and quality of the material.

Caption: Integrated workflow for the comprehensive characterization of the title compound.
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Safety Precautions

While specific toxicological data for this compound is not readily available, it should be handled
with standard laboratory precautions. As a chloroalkane and piperazine derivative, it may be an
irritant.[5][6]

e Handling: Use only in a well-ventilated area or a chemical fume hood.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.

o Exposure: Avoid contact with skin and eyes, and avoid inhalation of dust.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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